molecular formula C25H29NO5 B1316248 [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid CAS No. 957509-29-4

[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid

Cat. No.: B1316248
CAS No.: 957509-29-4
M. Wt: 423.5 g/mol
InChI Key: OHWTZEARHIOFMA-DLBZAZTESA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxy group at the 4R position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position. Its molecular formula is C₂₆H₂₉NO₇, with a molecular weight of 467.51 g/mol (CAS: 1217544-43-8) . The Fmoc group renders it valuable in solid-phase peptide synthesis (SPPS) due to its base-labile protection, while the tert-butoxy substituent provides steric hindrance and stability under acidic conditions . It is commonly used as a building block for peptidomimetics and constrained peptides, leveraging its rigid pyrrolidine backbone to influence conformational stability .

Properties

IUPAC Name

2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWTZEARHIOFMA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583350
Record name [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957509-29-4
Record name [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following structural formula:

C25H28N2O6\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{6}

Key Properties:

  • Molecular Weight: 452.51 g/mol
  • CAS Number: 1820570-42-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Modulation of Protein Interactions : The presence of the fluorenylmethoxycarbonyl group suggests potential interactions with proteins involved in various biological processes, including gene expression and signal transduction.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

A study demonstrated that the compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anti-inflammatory Effects

In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

Case Studies

  • Case Study on Anticancer Activity : In a preclinical study involving cancer cell lines, this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM.
    • Methodology : The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound.
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of oxidative stress. The compound was able to significantly reduce neuronal cell death induced by oxidative agents.

Scientific Research Applications

Medicinal Chemistry

1.1 Proline Derivative

This compound is a derivative of proline, which is an important amino acid in biochemistry. Proline derivatives are often used in the synthesis of pharmaceuticals due to their ability to mimic natural peptides and proteins. The specific configuration of this compound contributes to its stability and reactivity, making it suitable for various chemical modifications that can enhance biological activity .

1.2 Drug Development

The unique structure of [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid allows it to serve as a building block in the synthesis of more complex pharmaceutical agents. Its application in drug development includes:

  • Peptide Synthesis : The compound can be utilized in the solid-phase synthesis of peptides, where it acts as a protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group provides a protective function that can be selectively removed under mild conditions, facilitating the stepwise assembly of peptides .
  • Anticancer Agents : Research indicates that proline derivatives exhibit anticancer properties. The incorporation of this compound into drug candidates has shown promise in enhancing their efficacy against various cancer cell lines .

Synthesis of Bioactive Compounds

2.1 Chemical Reactions

The compound is involved in several chemical reactions that lead to the formation of bioactive molecules:

  • Amide Bond Formation : The carboxylic acid functionality allows for the formation of amide bonds with various amines, leading to the synthesis of peptide-like structures that may exhibit biological activity .
  • Diverse Functionalization : Due to its multiple reactive sites (amine and carboxylic acid), it can undergo diverse functionalization reactions, allowing chemists to tailor its properties for specific applications in drug design .

Therapeutic Potential

3.1 Neurological Disorders

Recent studies have suggested that compounds similar to this compound may have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

3.2 Antiviral Activity

There is emerging evidence that some derivatives may exhibit antiviral properties. This opens up avenues for further research into their use as antiviral agents, particularly against emerging viral infections .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines when used as part of a peptide conjugate.
Study BNeurological ApplicationsShowed potential neuroprotective effects in animal models of Alzheimer's disease when administered alongside other therapeutic agents.
Study CSynthesis PathwaysDeveloped a novel synthetic route using [(2S,4R)-4-tert-butoxy...] as a key intermediate for producing complex peptide structures with improved biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents, stereochemistry, or backbone modifications. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Notable Properties
[(2S,4R)-4-tert-Butoxy-1-Fmoc-pyrrolidin-2-yl]acetic acid (Target) 4R-tert-butoxy, 2S-acetic acid, Fmoc-protected 467.51 1217544-43-8 High steric hindrance; stable under acidic conditions
[(2S,4S)-4-tert-Butoxy-1-Fmoc-pyrrolidin-2-yl]acetic acid 4S-tert-butoxy (stereoisomer of target) 467.51 2381423-92-1 Altered spatial arrangement impacts peptide backbone conformation
[({(2R)-1-Fmoc-pyrrolidin-2-yl}methoxy)acetic acid Methoxy side chain, R-configuration at pyrrolidine 381.43 1936071-00-9 Reduced steric bulk; enhanced solubility in polar solvents
[(2S,4R)-4-(Boc-amino)-1-Fmoc-pyrrolidine-2-carboxylic acid Boc-protected amino group at 4R 452.50 221352-74-5 Dual protection (Fmoc/Boc); requires sequential deprotection for peptide elongation
[2-(1-Fmoc-4-piperazinyl)acetic acid] Piperazine backbone instead of pyrrolidine 372.41 180576-05-0 Flexible backbone; lower conformational rigidity compared to pyrrolidine derivatives

Research Findings

  • Synthetic Utility : The target compound’s synthesis involves Fmoc protection via carbodiimide coupling, as described for similar α-formylglycine derivatives . Its tert-butoxy group is introduced via nucleophilic substitution under basic conditions .
  • Applications : Used in constrained cyclic peptides to mimic β-turn structures, outperforming piperazine-based analogues (e.g., ) in stabilizing helical conformations .
  • Safety Profile : Classified as a Category 4 acute toxin (oral/dermal/inhalation) under EU-GHS, similar to other Fmoc-protected pyrrolidines (e.g., ), necessitating handling in ventilated environments .

Limitations and Challenges

  • Purification Difficulty : The tert-butoxy group’s hydrophobicity complicates reverse-phase HPLC purification compared to more polar derivatives (e.g., ).
  • Stereochemical Purity : Achieving >99% enantiomeric excess (e.e.) for the 2S,4R configuration requires chiral auxiliaries or enzymatic resolution, increasing synthesis costs .

Preparation Methods

General Synthetic Strategy

The synthesis of [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid typically involves:

  • Starting from a suitably protected pyrrolidine or proline derivative with the correct stereochemistry.
  • Introduction of the tert-butoxy group at the 4-position hydroxyl via tert-butylation.
  • Protection of the nitrogen atom with the Fmoc group.
  • Installation of the acetic acid moiety at the 2-position.

This approach ensures the preservation of stereochemistry and functional group compatibility for further peptide coupling reactions.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Synthesis of (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative Starting from L-proline or homohydroxyproline Stereochemistry controlled by chiral starting material
2 Protection of 4-hydroxyl group as tert-butyl ether Use of tert-butyl alcohol or tert-butyl chloride with acid catalyst Forms 4-tert-butoxy substituent, stabilizes hydroxyl
3 Protection of nitrogen with 9-fluorenylmethoxycarbonyl (Fmoc) group Fmoc-Cl or Fmoc-OSu in basic conditions (e.g., NaHCO3, DMF) Standard Fmoc protection for peptide synthesis
4 Introduction of acetic acid side chain at 2-position Alkylation or acylation with appropriate acetic acid derivative Ensures acetic acid functionality for coupling

Representative Synthetic Route from Literature and Patents

  • The starting material is often (2S,4R)-4-hydroxyproline or a derivative thereof.
  • The 4-hydroxyl group is converted to the tert-butoxy ether by reaction with isobutylene or tert-butyl chloride under acidic conditions.
  • The nitrogen is then protected by reaction with Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like DMF.
  • The acetic acid substituent is introduced by alkylation of the 2-position with a suitable acetic acid derivative or by ring functionalization methods.
  • Purification is typically achieved by crystallization or chromatographic techniques to ensure high stereochemical purity and chemical integrity.

Alternative Approaches

  • Some methods use Boc (tert-butoxycarbonyl) protection on the amino group before Fmoc protection, followed by selective deprotection and functionalization steps.
  • Enzymatic or chemoenzymatic methods for stereoselective hydroxylation and protection have been explored but are less common for this compound.
  • Solid-phase synthesis techniques may incorporate this compound as a building block rather than preparing it de novo.

Analytical Data Supporting Preparation

Parameter Typical Value/Method Purpose
Purity ≥ 98% (HPLC) Ensures chemical integrity for peptide synthesis
Optical Rotation Specific rotation consistent with (2S,4R) stereochemistry Confirms stereochemical configuration
NMR (1H, 13C) Characteristic signals for Fmoc, tert-butoxy, pyrrolidine ring Structural confirmation
Mass Spectrometry Molecular ion peak at m/z 423.5 (M+H)+ Confirms molecular weight
Melting Point Data varies, typically consistent with literature Purity and identity check

Summary Table of Preparation Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Hydroxyl tert-butylation tert-butyl chloride, acid catalyst Dichloromethane or similar 0–25 °C 2–6 h 80–90 Protects 4-OH group
Fmoc protection Fmoc-Cl, NaHCO3 DMF or dioxane/water 0–25 °C 1–3 h 85–95 Standard peptide protection
Acetic acid side chain introduction Acetic acid derivative, base DMF or THF Room temp to reflux 4–12 h 70–85 Functionalization at 2-position

Q & A

Q. What are the critical handling precautions for this compound in laboratory settings?

  • Methodological Answer : Due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation exposure), researchers must:
  • Use NIOSH-approved respirators (e.g., P95 for dust/particulates) during handling to prevent inhalation of aerosols .
  • Wear nitrile gloves , lab coats, and eye protection to avoid skin/eye contact .
  • Store the compound in a dry, ventilated area away from incompatible materials like strong acids, bases, oxidizers, or reducers .
  • Implement waste disposal protocols for contaminated materials, treating them as hazardous waste .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via Fmoc-protection strategies on pyrrolidine derivatives. Key steps include:
  • Coupling Reactions : Use dichloromethane (DCM) as a solvent with diisopropylethylamine (DIPEA) to activate carboxyl groups for Fmoc introduction .
  • Orthogonal Deprotection : The tert-butoxy (Boc) group is retained during Fmoc deprotection (using piperidine in DMF), enabling sequential peptide elongation .
  • Purification : Column chromatography with gradients of n-hexane/ethyl acetate is recommended for isolating intermediates .

Q. How is the compound characterized for purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry (e.g., 2S,4R configuration) and absence of epimerization .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns assesses purity (>95% required for peptide synthesis) .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular weight (e.g., 317.39 g/mol for C18H23NO4) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :
  • Activation Reagents : Use HATU or HOBt with DIPEA to enhance carboxylate activation, reducing racemization risks .
  • Solvent Selection : DMF or DCM improves solubility of the hydrophobic Fmoc-pyrrolidine derivative during resin loading .
  • Temperature Control : Conduct couplings at 0–4°C to minimize side reactions like aspartimide formation .
  • Monitoring : Perform Kaiser tests or UV monitoring (Fmoc λmax = 301 nm) to confirm reaction completion .

Q. What strategies mitigate decomposition or side reactions during long-term storage?

  • Methodological Answer :
  • Stability Testing : Store aliquots under argon at –20°C and periodically analyze via TLC/HPLC to detect hydrolysis or oxidation .
  • Incompatibility Management : Avoid moisture (hydrolyzes tert-butoxy groups) and UV light (degrades Fmoc) by using amber vials .
  • Additives : Include free radical scavengers (e.g., BHT) in stock solutions to prevent oxidative decomposition .

Q. How does the compound’s stereochemistry influence its utility in peptide backbone modification?

  • Methodological Answer : The (2S,4R) configuration introduces conformational constraints in peptides:
  • Helix Induction : The pyrrolidine ring stabilizes α-helical structures by restricting backbone φ/ψ angles .
  • Aggregation Prevention : Acts as a pseudo-proline mimic, reducing β-sheet formation during SPPS .
  • Protease Resistance : Enhanced rigidity improves metabolic stability in therapeutic peptide candidates .

Contradictions and Gaps in Evidence

  • Toxicological Data : While classified as acutely toxic (Category 4), full toxicological profiles (e.g., chronic exposure, ecotoxicity) remain uncharacterized . Researchers should assume precautionary handling.
  • Solubility Data : Empirical determination is required for solvents like DMF or DCM, as SDSs lack quantitative solubility values .

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